molecular formula C17H14BrN3O3S2 B2898234 N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922054-88-4

N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2898234
CAS RN: 922054-88-4
M. Wt: 452.34
InChI Key: PBWPIZCBZNCVIP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family and contains a sulfonamide and bromophenyl group.

Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety to evaluate their antimicrobial potential. These compounds, including variations of N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have shown promising results against both bacterial and fungal strains, highlighting their significance in developing new antimicrobial agents (Darwish et al., 2014; Fahim & Ismael, 2019).

Antitumor and Anticancer Investigations

The synthesis of new derivatives of N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has also been directed towards evaluating antitumor activities. For instance, derivatives bearing different heterocyclic rings based on a 2-(4-aminophenyl)benzothiazole structure have been screened for potential antitumor activity, demonstrating considerable anticancer activity against specific cancer cell lines, thus underscoring their potential in cancer therapy (Yurttaş et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Some studies have explored the enzyme inhibitory potential of sulfonamide derivatives, including those similar to N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, targeting enzymes like carbonic anhydrase. These inhibitors have demonstrated low nanomolar inhibition values across various human carbonic anhydrase isoforms, indicating potential therapeutic applications in treating diseases such as cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based compounds, including polythiophenes incorporating thiazole and acetamide moieties, has revealed interesting findings. These compounds exhibit significant optical band gaps and satisfactory switching times, making them promising for applications in optoelectronic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S2/c18-12-6-8-13(9-7-12)19-16(22)10-14-11-25-17(20-14)21-26(23,24)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWPIZCBZNCVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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